2-[(methylsulfonyl)methyl]-1H-benzimidazole
Description
2-[(Methylsulfonyl)methyl]-1H-benzimidazole is a benzimidazole derivative characterized by a methylsulfonylmethyl (-CH₂SO₂CH₃) substituent at the 2-position of the benzimidazole core. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring system, widely recognized for their pharmacological versatility . The methylsulfonyl group, a strong electron-withdrawing moiety, enhances the compound’s polarity and metabolic stability compared to thioether or sulfinyl analogs. This structural feature is critical in modulating interactions with biological targets, such as enzymes or receptors, and influences pharmacokinetic properties like solubility and bioavailability.
Properties
IUPAC Name |
2-(methylsulfonylmethyl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-14(12,13)6-9-10-7-4-2-3-5-8(7)11-9/h2-5H,6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWTYTQSZZWNEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=NC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427685 | |
| Record name | 2-[(Methanesulfonyl)methyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24092-75-9 | |
| Record name | 2-[(Methanesulfonyl)methyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methanesulfonylmethyl)-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclocondensation of o-Phenylenediamine with Chloroacetic Acid
The foundational step in synthesizing this compound involves the preparation of the benzimidazole core. This is typically achieved through the cyclocondensation of o-phenylenediamine with chloroacetic acid under acidic conditions. The reaction proceeds via an initial formation of a Schiff base intermediate, followed by cyclization to yield 2-(chloromethyl)-1H-benzimidazole (Figure 1).
Reaction Conditions:
- Catalyst: 4 M hydrochloric acid (HCl)
- Temperature: Reflux (~100–110°C)
- Duration: 6–8 hours
- Solvent: Aqueous HCl medium
The intermediate 2-(chloromethyl)-1H-benzimidazole is characterized by a singlet at δ 4.85 ppm in its ¹H-NMR spectrum, corresponding to the methylene protons adjacent to the chlorine atom. Infrared (IR) spectroscopy further confirms the presence of the NH group (3372–3025 cm⁻¹) and aromatic C-H stretches (≈3050 cm⁻¹).
Nucleophilic Substitution with Methylsulfonyl Chloride
The chloromethyl intermediate undergoes nucleophilic substitution with methylsulfonyl chloride to introduce the methylsulfonylmethyl group. This step requires a base to neutralize the HCl generated during the reaction.
Procedure:
- Reactants:
- 2-(chloromethyl)-1H-benzimidazole
- Methylsulfonyl chloride (1.2 equivalents)
- Triethylamine (2.0 equivalents)
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Conditions:
- Temperature: 0°C to room temperature (gradual warming)
- Duration: 4–6 hours
- Workup:
- Extraction with DCM and water
- Drying over anhydrous sodium sulfate
- Solvent evaporation under reduced pressure
The product is purified via recrystallization from ethanol or ethyl acetate, yielding this compound as a white crystalline solid.
Mechanistic Insight:
The reaction proceeds via an SN2 mechanism, where the sulfur atom of methylsulfonyl chloride acts as a nucleophile, displacing the chloride ion from the chloromethyl group. The base (triethylamine) scavenges HCl, shifting the equilibrium toward product formation.
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base critically influences reaction efficiency:
Temperature and Stoichiometry
Yield and Purity
Typical yields range from 65% to 75%, with purity exceeding 95% after recrystallization. Impurities often arise from incomplete substitution or oxidation byproducts, which are mitigated by strict anhydrous conditions.
Alternative Synthetic Approaches
Oxidation of Thioether Precursors
An alternative route involves the oxidation of 2-[(methylthio)methyl]-1H-benzimidazole using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). However, this method introduces additional steps and is less favored due to lower overall yields (~50%).
Industrial-Scale Production Considerations
Challenges in Scaling
- Cost of Raw Materials: Chloroacetic acid and methylsulfonyl chloride are cost-intensive on industrial scales.
- Waste Management: Neutralization of HCl and disposal of triethylamine hydrochloride require robust infrastructure.
Process Intensification Strategies
- Continuous Flow Reactors: Microreactor systems enhance heat and mass transfer, improving reaction consistency and safety.
- Catalytic Methods: Emerging protocols employ immobilized bases or phase-transfer catalysts to reduce reagent consumption.
Analytical Characterization
Spectroscopic Techniques
- ¹H-NMR: The methylsulfonyl group appears as a singlet at δ 3.15 ppm (3H, SO₂CH₃), while the methylene protons resonate as a singlet at δ 4.90 ppm (2H, CH₂SO₂CH₃).
- IR Spectroscopy: Strong absorptions at 1320 cm⁻¹ and 1150 cm⁻¹ confirm the sulfonyl (S=O) stretches.
- Mass Spectrometry: Molecular ion peak at m/z 228 [M+H]⁺ aligns with the molecular formula C₉H₁₀N₂O₂S.
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity ≥95%, with a retention time of 8.2 minutes under isocratic conditions (60% acetonitrile/40% water).
Applications and Derivative Synthesis
Biological Activity
This compound serves as a precursor for antimicrobial agents, with derivatives showing inhibitory activity against Staphylococcus aureus and Escherichia coli. The methylsulfonyl group enhances bioavailability by improving solubility and metabolic stability.
Industrial Applications
In materials science, the compound’s sulfonyl moiety facilitates the development of corrosion inhibitors and polymer additives.
Chemical Reactions Analysis
2-[(methylsulfonyl)methyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted benzimidazole derivatives .
Scientific Research Applications
2-[(methylsulfonyl)methyl]-1H-benzimidazole: Scientific Research Applications
This compound is a chemical compound with the molecular formula . It is also known under other names such as 2-(methanesulfonylmethyl)-1H-1,3-benzodiazole . This compound has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry.
Chemical Properties and Structure
this compound has a molecular weight of 210.26 g/mol . The IUPAC name for this compound is 2-(methylsulfonylmethyl)-1H-benzimidazole . Its structure consists of a benzimidazole ring with a methylsulfonylmethyl substituent at the 2-position .
Synthesis and Preparation
The synthesis of this compound typically involves the reaction of benzimidazole with methylsulfonyl chloride in the presence of a base like triethylamine. This reaction is usually conducted under reflux conditions using a solvent such as dichloromethane, and the resulting product is purified through recrystallization. Industrial production may employ similar synthetic routes but at a larger scale, optimizing for yield and purity, potentially utilizing continuous flow reactors and automated systems.
Scientific Research Applications
This compound is a versatile compound with applications in various scientific fields:
- Chemistry It serves as a building block in synthesizing complex sulfur-containing compounds.
- Biology The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. Some benzimidazole derivatives have been tested as potential drugs for treating giardiasis and trichomoniasis .
- Medicine Research is ongoing to explore its potential as a therapeutic agent in various medical conditions, including its role as a cyclooxygenase inhibitor.
- Industry It finds applications in materials science and catalysis, where its unique chemical properties are used for developing new materials and catalytic processes.
Related Benzimidazole Compounds and Their Applications
Benzimidazole derivatives have a wide range of applications, including:
- Antimicrobial Agents Benzimidazole derivatives exhibit antimicrobial activity.
- Synthesis of complex molecules Benzimidazole compounds are used as building blocks in the synthesis of complex molecules. For example, 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde is synthesized and used to create other compounds .
- Pharmaceutical Applications Omeprazole, a known inhibitor of gastric acid secretion, is a benzimidazole derivative . Some synthesized benzimidazole derivatives have been tested as potential drugs for treating giardiasis and trichomoniasis .
- Other applications Benzimidazoles are also used in other areas such as, in the preparation of 2-hydroxymethylpyridine and reactive derivatives thereof, which are useful intermediates in the synthesis of Omeprazole .
Mechanism of Action
The mechanism of action of 2-[(methylsulfonyl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. For instance, as a cyclooxygenase inhibitor, it selectively binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain, making it a potential candidate for anti-inflammatory drugs .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of benzimidazole derivatives is highly dependent on substituent type, position, and electronic properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
Key Observations:
- Electron-Withdrawing Groups (EWGs): The methylsulfonyl group in the target compound increases polarity and stability compared to thioether (-SCH₃) or sulfinyl (-SO) analogs. This property may reduce off-target interactions and improve drug-likeness .
- Positional Effects: Substituents at the 2-position (e.g., lansoprazole) are critical for binding to proton pumps, while 5/6-position modifications (e.g., nitro groups in ) alter electronic distribution and bioactivity.
- Biological Activity: Thioether derivatives (e.g., ) exhibit potent anti-microbial activity but may require higher doses due to oxidative metabolism.
Antimicrobial Activity
- The target compound’s methylsulfonyl group may enhance antimicrobial efficacy by improving membrane penetration or target binding. For example, thioether-based analogs in showed MBC values of 0.5–4 µg/mL against H. pylori, but their sulfonyl counterparts might offer prolonged activity due to stability .
- Benzimidazoles with nitro groups (e.g., ) demonstrated anti-cancer activity, suggesting that EWGs at specific positions synergize with the core structure for cytotoxicity .
Anti-Inflammatory and Antioxidant Effects
- Compounds like 2-(4-nitrobenzyl)-1H-benzimidazole exhibited xanthine oxidase inhibition (IC₅₀: ~10 µM), while sulfonyl-containing derivatives could modulate reactive oxygen species (ROS) scavenging via their polar substituents .
Biological Activity
2-[(methylsulfonyl)methyl]-1H-benzimidazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative efficacy against similar compounds.
Chemical Profile
- Molecular Formula : C10H12N2O2S
- Molecular Weight : 210.26 g/mol
- CAS Number : 24092-75-9
The biological activity of this compound primarily stems from its structural characteristics, which allow it to interact with various biological targets. The methylsulfonyl group is notable for its potential role in enzyme inhibition, particularly in pathways involving cyclooxygenase (COX) enzymes and glucose-6-phosphate dehydrogenase (G6PD) in protozoan parasites.
Target Enzymes
- Cyclooxygenase (COX) : Involved in the inflammatory response.
- Glucose-6-phosphate dehydrogenase (G6PD) : A target in protozoan parasites such as Giardia lamblia and Trichomonas vaginalis.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. A study highlighted the efficacy of synthesized benzimidazole derivatives against Giardia lamblia and Trichomonas vaginalis, where specific derivatives showed potent inhibition of G6PD, leading to decreased viability of these protozoan parasites .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects, particularly through the inhibition of COX enzymes. Compounds with similar structures have demonstrated selective inhibition profiles that could be beneficial in treating inflammatory conditions .
Case Studies
- Inhibition of Protozoan G6PD :
- Comparative Efficacy Against Inflammation :
Research Findings Summary Table
Q & A
Q. What are the common synthetic strategies for preparing 2-[(methylsulfonyl)methyl]-1H-benzimidazole and its derivatives?
The synthesis typically involves multi-step reactions, starting with o-phenylenediamine derivatives. For example, condensation reactions with formic acid or trimethyl orthoformate can form the benzimidazole core. Subsequent functionalization at the 2-position is achieved via nucleophilic substitution or alkylation using methylsulfonylmethyl halides. Solvent selection (e.g., DMF, ethanol) and catalysts (e.g., Pd(OAc)₂ for cross-coupling reactions) significantly influence yields. Characterization relies on IR, ¹H/¹³C NMR, and elemental analysis to confirm purity and regiochemistry .
Q. How are structural ambiguities resolved in benzimidazole derivatives?
X-ray crystallography is the gold standard for resolving molecular geometry. For instance, planar benzimidazole cores and π-π stacking interactions in crystals are confirmed via single-crystal diffraction. Vibrational Energy Distribution Analysis (VEDA) and Potential Energy Distribution (PED) further validate bond vibrations in IR/Raman spectra. Discrepancies between computational (DFT) and experimental data are reconciled by optimizing basis sets and solvent-effect modeling .
Q. What biological activities are associated with benzimidazole derivatives?
Benzimidazoles exhibit broad pharmacological profiles, including antimicrobial, anti-inflammatory, and neuroprotective effects. For example, derivatives with sulfonyl or triazole substituents show enhanced antimicrobial activity (MIC < 1 µg/mL against S. aureus). Anti-Alzheimer’s potential is linked to acetylcholinesterase (AChE) inhibition (IC₅₀ ~10–50 nM) via π-π interactions with catalytic sites .
Advanced Research Questions
Q. How can molecular docking guide the design of benzimidazole derivatives for specific biological targets?
Docking studies (e.g., using AutoDock Vina) predict binding modes to enzymes like AChE or β-secretase. For example, 2-[(methylsulfonyl)methyl] groups enhance hydrophobic interactions in the AChE gorge, while triazole moieties form hydrogen bonds with Glu198. Binding affinities (ΔG ~−9 kcal/mol) are validated via MD simulations to assess stability. Pharmacophore models prioritize substituents with optimal steric and electronic properties .
Q. What methodologies address contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values (e.g., anti-inflammatory vs. antimicrobial potency) are analyzed by controlling variables:
Q. How are supramolecular assemblies of benzimidazoles applied in drug delivery?
Benzimidazole-based metal-organic frameworks (MOFs) or cyclodextrin conjugates enable stimuli-responsive drug release. For example, pH-sensitive nanocages release payloads in acidic tumor microenvironments. Coordination with Zn²⁺ or Cu²⁺ enhances stability, while π-π interactions with doxorubicin improve loading efficiency (>80%). In vivo efficacy is validated via fluorescence tracking in murine models .
Q. What advanced techniques evaluate pharmacokinetic properties of benzimidazole derivatives?
ADME studies use:
- Caco-2 assays : Predict intestinal absorption (Papp > 1 × 10⁻⁶ cm/s).
- Microsomal stability tests : Identify metabolic hotspots (e.g., CYP3A4-mediated oxidation).
- Plasma protein binding : Measure % bound via equilibrium dialysis. QSPR models (e.g., SwissADME) optimize bioavailability by balancing logP and polar surface area .
Methodological Notes
- Synthetic Optimization : Microwave-assisted synthesis reduces reaction times (e.g., 30 min vs. 24 h for Pd-catalyzed couplings) .
- Analytical Validation : UV spectroscopy (λ_max ~280 nm) quantifies benzimidazoles in raw materials with LOD < 0.1 µg/mL .
- Data Reproducibility : Cross-validate spectral data with PubChem or crystallographic databases (CCDC) to mitigate batch variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
